2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
2-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-tert-butylbenzoyl group at the 2-position and a piperidin-1-yl group at the 6-position. Its molecular formula is C₂₅H₃₄N₆O, with a molecular weight of 458.6 g/mol (estimated based on analogs in –15).
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c1-19-18-22(28-12-6-5-7-13-28)27-24(26-19)30-16-14-29(15-17-30)23(31)20-8-10-21(11-9-20)25(2,3)4/h8-11,18H,5-7,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQGUANHNWNJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include 4-tert-butylbenzoyl chloride, piperazine, and 4-methyl-6-(piperidin-1-yl)pyrimidine. The synthesis may proceed through the following steps:
Formation of the piperazine intermediate: Reacting 4-tert-butylbenzoyl chloride with piperazine under basic conditions to form 4-(4-tert-butylbenzoyl)piperazine.
Coupling with pyrimidine: The intermediate is then coupled with 4-methyl-6-(piperidin-1-yl)pyrimidine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is studied for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrimidine derivatives with piperazine/piperidine substituents. Below is a detailed comparison with structurally related compounds:
Key Findings
Sulfonyl-containing analogs () exhibit electron-withdrawing effects, which may reduce receptor affinity compared to benzoyl-based compounds .
Synthetic Yields :
- Piperazine-linked pyrimidines with sulfur-containing substituents (e.g., thio or sulfonyl groups) show higher melting points (e.g., 196–197°C for compound 10 in ), suggesting greater crystallinity and stability .
Biological Relevance :
- Pyrimidine derivatives with piperidin-1-yl groups () are often explored for CNS activity due to their resemblance to dopamine receptor ligands .
- The absence of a benzoylpiperazine moiety in simpler analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reduces molecular complexity but may limit multitarget engagement .
Pharmacokinetic Considerations :
Biological Activity
Overview
The compound 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a pyrimidine core with piperazine and piperidine substituents, this compound exhibits significant lipophilicity due to the presence of the tert-butyl group and the benzoyl moiety, which may enhance its biological interactions.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 366.50 g/mol. Its structure includes:
- Pyrimidine ring
- Piperazine ring
- Piperidine ring
- Benzoyl group
This unique arrangement suggests multiple sites for interaction with biological targets, which is crucial for its pharmacological potential.
The mechanism of action for 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine likely involves binding to specific receptors or enzymes. Preliminary studies indicate that it may function as an agonist or antagonist at neurotransmitter receptors, influencing various signaling pathways related to neuronal activity and behavior. The dual-ring system enhances its capacity to interact with multiple biological targets, potentially leading to diverse therapeutic effects.
Antitumor Activity
Compounds within the pyrimidine class have been explored for their anticancer properties. The presence of piperazine and piperidine rings may contribute to their ability to inhibit tumor cell proliferation through modulation of cellular pathways involved in cancer progression. Ongoing research aims to elucidate the specific antitumor mechanisms associated with this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-[4-(piperazin-1-yl)pyrimidin-2-yl]phenol | Contains a phenolic group | Antimicrobial | Lacks piperidine |
| 2-(pyrimidin-2-yl)-N-(piperidin-1-yl)acetamide | Acetamide substitution | Antitumor | Simple structure |
| N-(4-tert-butylbenzoyl)-N'-piperazinylurea | Urea linkage | Anticancer | Urea functionalization |
The uniqueness of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine lies in its specific functional groups that may enhance its interaction with biological targets compared to other similar compounds.
Study 1: Antimicrobial Evaluation
A study investigating the antimicrobial properties of related piperazine derivatives found that certain compounds exhibited low micromolar minimal inhibitory concentrations (MIC) against clinically relevant bacteria, including enterococci. This suggests that similar compounds, including our target molecule, could be developed as new antibacterial agents .
Study 2: Anticancer Properties
In vitro assays have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines. Research focusing on the structural modifications in these compounds indicates that the presence of a piperazine or piperidine moiety can significantly enhance their cytotoxic effects against various cancer types .
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Reacting 4-methyl-6-(piperidin-1-yl)pyrimidine with 1-(4-tert-butylbenzoyl)piperazine under basic conditions (e.g., K₂CO₃ or DIPEA) in anhydrous solvents like DMF or acetonitrile at 80–100°C for 12–24 hours .
- Step 2: Monitoring reaction progress via TLC or HPLC. Optimize yields (typically 60–80%) by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine derivative) and using coupling agents like HATU or EDCI for challenging substitutions .
- Purification: Crystallization from methanol/ethyl acetate mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical Parameters:
- Temperature: Excess heat may degrade tert-butyl groups; maintain below 110°C .
- Moisture Sensitivity: Use Schlenk lines or inert atmospheres for moisture-sensitive intermediates .
Basic: Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include tert-butyl protons (δ 1.3–1.4 ppm), piperazine N-CH₂ (δ 3.2–3.5 ppm), and pyrimidine aromatic protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (calc. ~478.6 g/mol) and detects impurities .
- X-ray Crystallography: Resolves 3D structure, confirming piperazine-pyrimidine dihedral angles (typically 60–80°) and hydrogen-bonding patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Advanced: How does the tert-butylbenzoyl group influence the compound's receptor binding affinity compared to other substituents?
Methodological Answer:
The tert-butylbenzoyl group enhances lipophilicity and steric bulk, affecting target engagement:
- Receptor Selectivity: In PI3Kα inhibition assays, tert-butyl derivatives show 3–5x higher IC₅₀ compared to smaller substituents (e.g., methyl or methoxy) due to improved hydrophobic pocket interactions .
- SAR Studies: Replacements with bromobutyl or fluorophenyl groups (e.g., in and ) reduce potency by 50–70%, highlighting the tert-butyl group's role in stabilizing van der Waals interactions .
- Experimental Design: Use competitive binding assays (e.g., SPR or fluorescence polarization) with mutated receptors to map steric and electronic contributions .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability or compound stability issues:
- Cross-Validation: Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays). For example, PI3K inhibition in Hela cells vs. recombinant enzyme assays .
- Stability Testing: Use LC-MS to detect degradation products in buffer (pH 7.4, 37°C). Hydrolysis of the benzoyl-piperazine bond may reduce activity over time; stabilize with cryopreservation .
- Meta-Analysis: Pool data from PubChem (CID: 199252) and independent studies (e.g., ) to identify outliers and consensus EC₅₀ ranges .
Advanced: How to design experiments to elucidate the mechanism of action involving PI3K/Akt pathways?
Methodological Answer:
- Pathway Inhibition: Treat cancer cell lines (e.g., MCF-7 or A549) with the compound (1–10 µM) and measure phospho-Akt (Ser473) via Western blot. Compare to GDC-0941 ( ), a known PI3K inhibitor .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects. Focus on PI3K isoforms (α, β, γ, δ) .
- In Silico Docking: Use AutoDock Vina to model interactions with PI3Kα (PDB: 4L23). The tert-butyl group should align with the hydrophobic region near Met772 .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: Poor aqueous solubility (<10 µM in PBS). Use DMSO stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
- Stability: Stable in DMSO at -20°C for 6 months. In plasma, t₁/₂ ~4 hours due to esterase activity; add protease inhibitors (e.g., PMSF) for ex vivo studies .
Advanced: How can structural modifications improve metabolic stability without compromising potency?
Methodological Answer:
- Modification Sites:
- Piperazine Ring: Replace with diazepane () to reduce CYP3A4-mediated oxidation .
- Pyrimidine Core: Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to slow hepatic clearance .
- In Vivo Testing: Administer modified analogs to rodents (IV/PO) and measure plasma half-life. Optimal logP: 2–3 for balance between absorption and metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
